molecular formula C16H25NO3 B15145771 Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid CAS No. 65559-23-1

Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid

Cat. No.: B15145771
CAS No.: 65559-23-1
M. Wt: 279.37 g/mol
InChI Key: KHPUCNPYVZVXLP-UHFFFAOYSA-N
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Description

Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid is a compound known for its antioxidant properties. It is a derivative of phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.

    Industry: Used as a stabilizer in the production of plastics and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant properties of Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Uniqueness

Amino-(3,5-DI-tert-butyl-4-hydroxy-phenyl)-acetic acid is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds. This makes it a versatile compound in various applications, particularly in fields requiring high antioxidant activity.

Properties

CAS No.

65559-23-1

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C16H25NO3/c1-15(2,3)10-7-9(12(17)14(19)20)8-11(13(10)18)16(4,5)6/h7-8,12,18H,17H2,1-6H3,(H,19,20)

InChI Key

KHPUCNPYVZVXLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)N

Origin of Product

United States

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